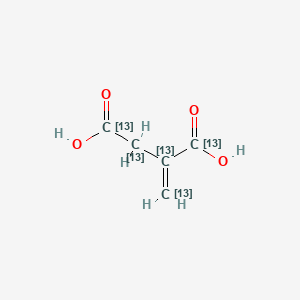
Uzarigenin digitaloside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Uzarigenin digitaloside involves complex chemical reactions starting from precursors such as digitoxigenin. A notable synthesis route involves direct oxidation followed by selective reduction processes. For instance, Kamano, Pettit, and Tozawa (1975) detailed a synthesis route from digitoxigenin to uzarigenin, highlighting the stepwise chemical transformations required to achieve the final compound (Kamano, Pettit, & Tozawa, 1975).
Molecular Structure Analysis
The molecular structure of Uzarigenin digitaloside is characterized by its cardenolide backbone, which includes specific functional groups that define its chemical behavior. Advanced NMR techniques have been used to confirm the uzarigenin-type chirality of Uzara cardenolides, illustrating the precise structural features critical for their biological activity (Pauli & Fröhlich, 2000).
Chemical Reactions and Properties
The chemical reactions involving Uzarigenin digitaloside typically revolve around its cardenolide structure, which undergoes various transformations under different conditions. The synthesis pathways often involve oxidation, reduction, and glycosylation reactions. For example, the transformation of digitoxigenin into uzarigenin through oxidation and reduction highlights the compound's reactivity and the formation of its chemical structure (Kamano, Pettit, & Tozawa, 1975).
科学的研究の応用
Cardiovascular Effects and Pharmacokinetics
Uzarigenin digitaloside, derived from Uzara glycosides, has been studied for its cardiovascular effects and pharmacokinetics. In a study involving healthy volunteers, it was found that Uzara glycosides did not significantly alter cardiovascular pharmacodynamic parameters compared to placebo. However, cross-reactivity of uzara components with conventional digitalis assays was observed, indicating potential interference in therapeutic drug monitoring (Schmiedl et al., 2012).
Ethnopharmacological Relevance
Uzarigenin digitaloside is part of the phytochemistry of Xysmalobium undulatum (uzara), traditionally used for various medical conditions including diarrhea and stomach cramps. Its active compounds include cardenolide glycosides such as uzarin and xysmalorin, along with cardenolide aglycones like uzarigenin. Limited scientific studies have confirmed its in vitro antisecretory antidiarrhoeal action, but clinical trial data is lacking (Vermaak et al., 2014).
Chiral Key Positions in Uzara Steroids
Research on the chiral key positions of Uzara cardenolides, including uzarigenin, has been conducted. This study used NMR techniques to confirm the regular uzarigenin-type chirality of several Uzara cardenolides. Such research contributes to understanding the structural aspects of these compounds, relevant to their biological activities (Pauli & Fröhlich, 2000).
Synthesis and Inotropic Activity
A study on the synthesis and inotropic activity of simplified digitalis-like compounds, which include uzarigenin, aimed to develop analogues with comparable binding affinities to inotropic steroids. Although the synthesized compounds displayed less potency than digoxin, they contribute to the understanding of uzarigenin’s potential inotropic effects (Cerri et al., 2002).
Cytotoxicity Studies
Uzarigenin has also been studied for its cytotoxicity. In a study involving metabolites from Calotropis procera, uzarigenin demonstrated moderate cytotoxicity. This highlights its potential relevance in cancer research or other areas where cytotoxic agents are of interest (Shaker et al., 2010).
Glycosylation of Cardiotonic Steroids
Uzarigenin has been used in studies exploring the glycosylation of cardiotonic steroids. A novel glycosyltransferase from Catharanthus roseus showed high conversion rates for several cardiotonic steroids, including uzarigenin. This research may have implications for the modification and enhancement of the biological activities of these compounds (Wen et al., 2019).
Safety and Hazards
作用機序
Target of Action
Uzarigenin digitaloside is a natural product for research related to life sciences . The primary target of Uzarigenin digitaloside is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The inhibition of Na(+), K(+)-ATPase by Uzarigenin digitaloside could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis .
Action Environment
The action, efficacy, and stability of Uzarigenin digitaloside could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound . Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin digitaloside involves the conversion of uzarigenin to uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "Starting Materials": [ "Uzarigenin", "Beta-D-digitoxopyranosyl chloride", "Silver oxide", "Methanol", "Pyridine", "Acetic anhydride", "Sodium methoxide" ], "Reaction": [ "Uzarigenin is reacted with beta-D-digitoxopyranosyl chloride in the presence of silver oxide to form uzarigenin 3-O-beta-D-digitoxopyranoside.", "Uzarigenin 3-O-beta-D-digitoxopyranoside is then reacted with beta-D-digitoxopyranosyl chloride in the presence of pyridine and acetic anhydride to form uzarigenin 3-O-beta-D-digitoxopyranosyl-(1->4)-beta-D-digitoxopyranoside.", "The final step involves the methylation of the hydroxyl group at position 3 of the digitoxopyranoside moiety using sodium methoxide in methanol as the methylating agent." ] } | |
CAS番号 |
61217-80-9 |
製品名 |
Uzarigenin digitaloside |
分子式 |
C30H46O8 |
外観 |
Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



